6-Hydroxy Bentazon-d7 chemical properties and structure
6-Hydroxy Bentazon-d7 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 6-Hydroxy Bentazon-d7
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the chemical properties, structure, and relevant biological information for 6-Hydroxy Bentazon-d7. This deuterated analog of a primary Bentazon metabolite is a critical analytical standard in environmental and metabolic studies.
Chemical Identity and Structure
6-Hydroxy Bentazon-d7 is the deuterated form of 6-Hydroxy Bentazon, a significant metabolite of the selective post-emergence herbicide, Bentazon. The deuterium (B1214612) labeling is typically on the isopropyl group, providing a distinct mass shift for use as an internal standard in mass spectrometry-based analyses.
Chemical Structure:
The core structure consists of a benzothiadiazinone dioxide ring system, hydroxylated at the 6th position of the aromatic ring, with a deuterated isopropyl group attached to the nitrogen at the 3rd position.
Molecular Information:
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Chemical Name: 6-Hydroxy-3-(isopropyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide
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CAS Number: 1330180-76-1[1]
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Molecular Formula: C₁₀H₅D₇N₂O₄S
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Molecular Weight: 263.32 g/mol
Physicochemical Properties
Quantitative experimental data for 6-Hydroxy Bentazon-d7 is not extensively available in public literature. The data presented below is largely for the non-deuterated 6-Hydroxy Bentazon and should be considered as an approximation.
Table 1: Physicochemical Properties of 6-Hydroxy Bentazon
| Property | Value | Source |
| Molecular Weight | 256.28 g/mol | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 256.05177804 Da | PubChem[2] |
| Topological Polar Surface Area | 95.1 Ų | PubChem[2] |
| Heavy Atom Count | 17 | PubChem[2] |
Synthesis and Formation
6-Hydroxy Bentazon is primarily formed as a metabolite of Bentazon in biological systems rather than through conventional chemical synthesis.[3]
Biological Formation:
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Plant Metabolism: In tolerant plants such as rice, corn, and soybean, Bentazon is detoxified via hydroxylation at the 6- and 8-positions of the aromatic ring, followed by conjugation with glucose.[4][5] This metabolic process is primarily mediated by cytochrome P450 enzymes.[6][7]
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Microbial Degradation: Soil microorganisms can also degrade Bentazon, leading to the formation of 6-Hydroxy Bentazon.[8]
Chemical Synthesis (Proposed for Labeled Analog):
While specific protocols for 6-Hydroxy Bentazon-d7 are proprietary, a plausible synthetic route would involve:
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Synthesis of Bentazon-d7 from deuterated isopropylamine (B41738) and other precursors, as described in patents for Bentazon synthesis.[9][10]
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regioselective hydroxylation of the Bentazon-d7 aromatic ring at the 6-position.
Experimental Protocols
As 6-Hydroxy Bentazon-d7 is an analytical standard, its primary use is in experimental protocols for the detection and quantification of Bentazon and its metabolites.
Analytical Method for Bentazon and its Metabolites in Biological and Environmental Samples:
This protocol is based on methods developed for the analysis of Bentazon and its hydroxylated metabolites in various matrices.[8][11][12]
1. Sample Preparation (Urine/Blood): [11][12]
- Acidify the sample with HCl.
- Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the analytes.
- Elute the analytes with methanol.
2. Sample Preparation (Soil): [8]
- Extract the soil sample with methanol.
- Adjust the pH of the extract to 2.0 with HCl.
- Use a C18 SPE column to trap Bentazon and its metabolites.
- Elute with methanol.
3. Instrumental Analysis:
- High-Performance Liquid Chromatography (HPLC): [11][12]
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water.
- Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for further identification.[11][12]
4. Quantification:
- Use 6-Hydroxy Bentazon-d7 as an internal standard to construct a calibration curve for accurate quantification.
Signaling Pathways and Biological Activity
The primary mechanism of action of the parent compound, Bentazon, is the inhibition of photosynthesis in susceptible plants.[13] It acts by blocking the photosynthetic electron flow in photosystem II.[7]
The biological activity of 6-Hydroxy Bentazon is considered to be less toxic than the parent Bentazon.[14] Studies have shown that both 6-hydroxy and 8-hydroxy metabolites are less toxic by oral administration and were negative in the Ames assay for mutagenicity.[14]
Metabolic Detoxification Pathway in Plants:
The hydroxylation of Bentazon to 6-Hydroxy Bentazon is a key detoxification step in tolerant plant species.
References
- 1. 6-Hydroxy Bentazon-d7 | CAS 1330180-76-1 | LGC Standards [lgcstandards.com]
- 2. 6-Hydroxybentazon | C10H12N2O4S | CID 92361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shrfbio.com [shrfbio.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]
- 10. CN1063688A - The synthetic method of Bentazon herbicide - Google Patents [patents.google.com]
- 11. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 12. "Analysis of bentazon and its metabolites in urine and blood" by M.-F. Chen, H.-P. Li et al. [jfda-online.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
